molecular formula C21H14Cl2N2O3S B2625498 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone CAS No. 866049-01-6

2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone

Cat. No. B2625498
CAS RN: 866049-01-6
M. Wt: 445.31
InChI Key: MGFFLFIMECMQQZ-UHFFFAOYSA-N
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Description

“2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone” is a chemical compound with the molecular formula C21H14Cl2N2O3S . It has an average mass of 445.319 Da and a monoisotopic mass of 444.010223 Da .

Scientific Research Applications

Anti-inflammatory Potential

A study by Manivannan and Chaturvedi (2011) explored the anti-inflammatory capabilities of 2,3-diaryl quinazolinones, a class of compounds including 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone. These compounds showed promising anti-inflammatory activity, with particular emphasis on their gastric safety, indicating their potential as non-ulcerogenic anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

Antibacterial and Antifungal Activities

Patel and Patel (2010) synthesized novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones, which demonstrated significant antimicrobial activity. The study highlighted the potential of these compounds, including derivatives of this compound, as effective antibacterial and antifungal agents (Patel & Patel, 2010).

Synthesis and Chemical Properties

A study by Badr, El-Sherief, and Mahmoud (1980) described the synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones. This research provides insight into the chemical properties and synthesis methods of compounds like this compound, which are crucial for their application in scientific research (Badr, El-Sherief, & Mahmoud, 1980).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)sulfonylmethyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c22-14-10-11-19(17(23)12-14)29(27,28)13-20-24-18-9-5-4-8-16(18)21(26)25(20)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFLFIMECMQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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